[4-[4-(2-Bromobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone
Description
[4-[4-(2-Bromobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Properties
IUPAC Name |
[4-[4-(2-bromobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrFN2O2/c25-22-7-2-1-6-21(22)24(30)28-14-12-27(13-15-28)20-10-8-17(9-11-20)23(29)18-4-3-5-19(26)16-18/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZWDMAIYDANHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(2-Bromobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where piperazine reacts with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the bromobenzoyl-substituted piperazine with 3-fluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(2-Bromobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, [4-[4-(2-Bromobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone is explored for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new treatments for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[4-(2-Bromobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets. The bromobenzoyl and fluorophenyl groups allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [4-[4-(2-Chlorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone
- [4-[4-(2-Bromobenzoyl)piperazin-1-yl]phenyl]-(3-chlorophenyl)methanone
- [4-[4-(2-Bromobenzoyl)piperazin-1-yl]phenyl]-(3-methylphenyl)methanone
Uniqueness
Compared to similar compounds, [4-[4-(2-Bromobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone stands out due to the presence of both bromobenzoyl and fluorophenyl groups. This unique combination enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
